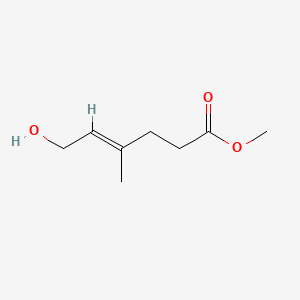
methyl (E)-6-hydroxy-4-methylhex-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-羟基-4-甲基己-4-烯酸甲酯是一种属于酯类有机化合物。酯类化合物在自然界中很常见,以其令人愉悦的香味和风味而闻名。这种特殊的化合物以其独特的结构为特征,包括己烯酸链中的羟基和双键。
准备方法
合成路线和反应条件
(E)-6-羟基-4-甲基己-4-烯酸甲酯可以通过多种方法合成。一种常见的方法是用甲醇酯化(E)-6-羟基-4-甲基己-4-烯酸,并在酸性催化剂如硫酸存在下进行。反应通常在回流条件下进行,以确保酸完全转化为酯。
工业生产方法
在工业生产中,(E)-6-羟基-4-甲基己-4-烯酸甲酯的生产可能涉及连续流动工艺,以提高效率和产量。使用先进的催化剂和优化的反应条件可以进一步提高合成的可扩展性。
化学反应分析
反应类型
(E)-6-羟基-4-甲基己-4-烯酸甲酯经历多种化学反应,包括:
氧化: 羟基可以被氧化形成羰基,从而形成(E)-6-氧代-4-甲基己-4-烯酸甲酯。
还原: 己烯酸链中的双键可以被还原形成6-羟基-4-甲基己酸甲酯。
取代: 羟基可以通过亲核取代反应被其他官能团(如卤素)取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用钯催化剂存在下的氢气来还原双键。
取代: 氯化亚砜等卤化剂可用于取代羟基。
主要形成的产物
氧化: (E)-6-氧代-4-甲基己-4-烯酸甲酯。
还原: 6-羟基-4-甲基己酸甲酯。
取代: (E)-6-氯-4-甲基己-4-烯酸甲酯。
科学研究应用
(E)-6-羟基-4-甲基己-4-烯酸甲酯在科学研究中有几种应用:
化学: 它被用作合成更复杂的有机分子的中间体。
生物学: 该化合物的独特结构使其成为研究酶催化反应和代谢途径的宝贵工具。
医学: 对其潜在治疗效果的研究正在进行中,特别是在开发新药方面。
工业: 由于其令人愉悦的香味,它被用于香料和香精的生产。
作用机制
(E)-6-羟基-4-甲基己-4-烯酸甲酯发挥作用的机制取决于它与特定分子靶标的相互作用。例如,在生物系统中,它可能作为参与酯水解的酶的底物,导致相应的醇和酸的释放。该化合物的双键和羟基也使其能够参与各种生化途径。
相似化合物的比较
类似化合物
(E)-6-羟基己-4-烯酸甲酯: 在 4 位缺少甲基。
(E)-6-羟基-4-甲基己酸甲酯: 在己烯酸链中缺少双键。
(E)-6-氯-4-甲基己-4-烯酸甲酯: 含有氯原子而不是羟基。
独特性
(E)-6-羟基-4-甲基己-4-烯酸甲酯的独特性在于己烯酸链中同时存在羟基和双键。这种官能团的组合使其能够参与多种化学反应,使其成为各种应用的多功能化合物。
生物活性
Methyl (E)-6-hydroxy-4-methylhex-4-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group and a double bond in its carbon chain, classifying it as an ester. Its molecular formula is C11H20O2, and it exhibits both aliphatic and unsaturated characteristics, which are crucial for its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : Compounds derived from this structure have shown efficacy in inhibiting specific enzymes, particularly those involved in metabolic pathways. For instance, they can modulate peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism and glucose homeostasis.
- Receptor Modulation : The compound has been studied for its ability to bind to various biological macromolecules, including proteins and enzymes. These interactions are essential for determining its pharmacological properties.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds to highlight differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-bromo-4-methylhex-4-enoate | Contains a bromine atom | More reactive due to halogen presence |
| Ethyl 6-hydroxy-4-methylhex-4-enoate | Ethyl instead of methyl | Different solubility properties |
| Methyl 6-(2-(methylsulfonyl)oxy)hex-2-enoate | Contains a sulfonyl group | Enhanced biological activity |
| Methyl (E)-6-(2-(furan)phenoxy)hex-4-enoate | Furan ring incorporation | Potentially more complex interactions |
These variations illustrate how structural modifications can influence the reactivity and biological activity of related compounds.
Case Studies and Research Findings
- Metabolic Regulation : A study demonstrated that derivatives of this compound effectively modulate PPARs, leading to improved lipid profiles in animal models. This suggests potential applications in treating metabolic disorders such as diabetes and obesity.
- Antimicrobial Activity : Another research effort explored the antimicrobial properties of this compound, revealing effective inhibition against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Cytotoxic Effects : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. The compounds were found to induce apoptosis through mitochondrial pathways .
属性
CAS 编号 |
53585-95-8 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
methyl (E)-6-hydroxy-4-methylhex-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-7(5-6-9)3-4-8(10)11-2/h5,9H,3-4,6H2,1-2H3/b7-5+ |
InChI 键 |
PQOBTUTWNHKPOV-FNORWQNLSA-N |
手性 SMILES |
C/C(=C\CO)/CCC(=O)OC |
规范 SMILES |
CC(=CCO)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















